molecular formula C23H30N2O4 B10764465 Mitragynine CAS No. 6202-22-8

Mitragynine

Cat. No.: B10764465
CAS No.: 6202-22-8
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N
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Description

Mitragynine is a naturally occurring indole alkaloid predominantly found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This plant is native to Southeast Asia, particularly in countries like Thailand, Malaysia, and Indonesia. This compound is the most abundant active alkaloid in kratom, contributing to its psychoactive and medicinal properties. Traditionally, kratom leaves have been used for their stimulant and analgesic effects, and this compound is considered the primary compound responsible for these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mitragynine can be synthesized through several chemical routes. One common method involves the use of indole as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form this compound. The synthesis typically requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from kratom leaves. The extraction process includes solvent extraction, rapid solvent extraction, and ultrasound-assisted extraction. Solvents like ethanol, methanol, and water are commonly used. The extracted this compound is then purified using techniques such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Mitragynine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mitragynine has garnered significant interest in scientific research due to its diverse applications:

    Chemistry: Studied for its unique chemical structure and potential to create new derivatives with varying properties.

    Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor mechanisms.

    Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties. It is also being studied as a potential treatment for opioid withdrawal symptoms.

    Industry: Used in the development of new pharmaceuticals and as a natural product in herbal supplements

Mechanism of Action

Mitragynine exerts its effects primarily by interacting with the body’s opioid receptors, including the mu, delta, and kappa receptors. It acts as a partial agonist at these receptors, leading to analgesic and stimulant effects. The compound’s interaction with these receptors triggers various intracellular pathways, resulting in pain relief and mood enhancement. Unlike traditional opioids, this compound has a lower risk of respiratory depression and addiction .

Comparison with Similar Compounds

Mitragynine is often compared to other indole alkaloids found in kratom, such as:

This compound stands out due to its balanced profile of stimulant and analgesic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms.
Record name Mitragynine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Record name Mitragynine
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Record name Mitragynine
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Record name MITRAGYNINE
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Record name Mitragynine
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Record name Mitragynine
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Melting Point

104 °C
Record name Mitragynine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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